2-Benzamido-1,3-oxazole-4-carboxylic acid

HDAC inhibition epigenetics antitumor

This heterocyclic intermediate is essential for constructing potent histone deacetylase (HDAC) inhibitor libraries. The 2-benzamidooxazole core is a critical pharmacophore, enabling sub-micromolar inhibitory activity and broad-spectrum cytotoxicity against colon, prostate, and lung cancer cell lines. The C4-carboxylic acid handle facilitates rapid amide coupling for hydroxamic acid analog generation and SAR studies.

Molecular Formula C11H8N2O4
Molecular Weight 232.19 g/mol
CAS No. 1204297-20-0
Cat. No. B1439442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-1,3-oxazole-4-carboxylic acid
CAS1204297-20-0
Molecular FormulaC11H8N2O4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)O
InChIInChI=1S/C11H8N2O4/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14)
InChIKeyFLIUMGQTZWOQON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-1,3-oxazole-4-carboxylic acid (CAS 1204297-20-0): Procurement-Grade Building Block for HDAC and Antitumor Research


2-Benzamido-1,3-oxazole-4-carboxylic acid (CAS 1204297-20-0) is a heterocyclic building block characterized by a 1,3-oxazole core bearing a benzamido substituent at the 2-position and a carboxylic acid moiety at the 4-position . This scaffold is commercially available as a synthetic intermediate and has been specifically utilized as a starting material for the design and synthesis of potent histone deacetylase (HDAC) inhibitors [1][2]. While the parent compound itself lacks direct reported biological activity, its 2-benzamidooxazole fragment constitutes the essential pharmacophore in several series of novel hydroxamic acids that have demonstrated sub-micromolar HDAC inhibition and low-micromolar cytotoxicity against multiple human cancer cell lines [1][2].

Why Generic Oxazole-4-carboxylic Acids Cannot Replace 2-Benzamido-1,3-oxazole-4-carboxylic Acid in HDAC Inhibitor Synthesis


Substitution with a generic oxazole-4-carboxylic acid (e.g., CAS 23012-13-7) or a simple 2-aminooxazole-4-carboxylic acid (CAS 944900-52-1) is chemically infeasible for the intended synthetic route. The 2-benzamido group is not a passive spectator; it is a critical recognition element for binding within the active site tunnel of HDAC enzymes, as demonstrated by molecular docking studies [1]. Using a non-benzamido analog would fail to generate the essential hydrogen-bonding and hydrophobic interactions with the HDAC active site, which are required for the sub-micromolar inhibitory activity observed in derived compounds [1]. The specific benzamido substitution pattern at the oxazole 2-position is a prerequisite for constructing the 2-benzamidooxazole-based hydroxamic acid pharmacophore [2].

Quantitative Evidence for 2-Benzamido-1,3-oxazole-4-carboxylic Acid Scaffold Superiority in HDAC Inhibition and Cytotoxicity


2-Benzamidooxazole Scaffold Enables Potent Sub-Micromolar HDAC Inhibition

Hydroxamic acid derivatives synthesized from the 2-benzamidooxazole scaffold (series 5a-g, 6a-g) inhibit HDAC enzymes with IC50 values ranging from 0.010 to 0.131 µM [1][2]. The most potent derivative (5f) achieves an IC50 of 0.010 µM, demonstrating 2.5-fold greater potency than the clinical reference standard SAHA (vorinostat), which exhibits an IC50 of 0.025 µM under identical assay conditions [1][2]. This level of potency is directly attributable to the 2-benzamidooxazole core structure.

HDAC inhibition epigenetics antitumor

2-Benzamidooxazole-Derived Hydroxamic Acids Demonstrate Broad-Spectrum Antitumor Cytotoxicity Comparable to SAHA

Hydroxamic acids derived from the 2-benzamidooxazole scaffold (series 5a-g, 6a-g) exhibit broad-spectrum cytotoxicity against three distinct human cancer cell lines: SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) [1][2]. These compounds achieve IC50 values in the low micromolar range, a potency that is directly comparable to that of the clinically established HDAC inhibitor SAHA [1][2]. Representative compounds also induce apoptosis and cell cycle arrest at the G2 phase in SW620 colon cancer cells [1].

anticancer cytotoxicity HDAC inhibitor

Scaffold Enables Specific Apoptosis Induction and Cell Cycle Arrest in Colon Cancer Cells

Beyond simple cytotoxicity, 2-benzamidooxazole-derived hydroxamic acids (exemplified by compound 6a) demonstrate a clear mechanistic effect by inducing both early and late apoptosis and arresting the cell cycle at the G2 phase in SW620 colon cancer cells [1][2]. This specific mechanism of action, while not a direct comparison, is a hallmark of effective HDAC inhibitors and is a key differentiator from non-specific cytotoxic agents [1].

apoptosis cell cycle arrest colon cancer

Validated Two-Step Synthetic Route from 2-Aminooxazole-4-carboxylate Precursor

The published synthetic pathway to the active 2-benzamidooxazole-based hydroxamic acids is a straightforward two-step sequence starting from commercially available ethyl 2-aminooxazole-4-carboxylate [1][2]. This is a strong class-level inference that the closely related 2-benzamido-1,3-oxazole-4-carboxylic acid, or its corresponding esters, would integrate seamlessly into similar medicinal chemistry workflows for lead optimization and SAR studies [1].

synthetic accessibility building block medicinal chemistry

2-Benzamido-1,3-oxazole-4-carboxylic Acid: Recommended Application Scenarios for Procurement and Research


Synthesis of Next-Generation HDAC Inhibitors for Anticancer Drug Discovery

Procure 2-benzamido-1,3-oxazole-4-carboxylic acid as a key building block for synthesizing novel HDAC inhibitor libraries. Use the carboxylic acid handle for amide coupling to generate diverse hydroxamic acid analogs (as demonstrated in series 5a-g and 6a-g) [1][2]. Screen these analogs for improved potency over SAHA (vorinostat) in HDAC inhibition assays, aiming for sub-0.010 µM IC50 values [1].

Mechanistic Studies of Apoptosis and Cell Cycle Regulation

Synthesize and evaluate 2-benzamidooxazole-derived compounds as chemical probes to investigate the role of HDAC inhibition in apoptosis and cell cycle control. Utilize the validated scaffold to generate tool compounds that induce G2 phase arrest and apoptosis in colon cancer models (e.g., SW620 cell line) for studying downstream signaling pathways [1][2].

Lead Optimization for Broad-Spectrum Antitumor Agents

Employ 2-benzamido-1,3-oxazole-4-carboxylic acid as a versatile scaffold for structure-activity relationship (SAR) studies aimed at optimizing antitumor activity across multiple cancer types. Leverage the proven broad-spectrum cytotoxicity (colon, prostate, lung cancer cell lines) as a baseline for iterative analog design and selection of lead candidates for in vivo efficacy studies [1][2].

Epigenetic Tool Compound Development for Target Validation

Use this building block to create potent and selective HDAC inhibitors for use in target validation experiments. The established sub-micromolar potency of derived compounds and their ability to induce apoptosis make them suitable for confirming the therapeutic relevance of specific HDAC isoforms in disease models [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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